2,6-Difluoro-3-formylphenylboronic acid
Overview
Description
2,6-Difluoro-3-formylphenylboronic acid is a chemical compound with the empirical formula C7H5BF2O3 . It has a molecular weight of 185.92 .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3-formylphenylboronic acid consists of a phenyl ring with two fluorine atoms and a formyl group attached to it, along with a boronic acid group .Chemical Reactions Analysis
2,6-Difluorophenylboronic acid can be used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole . It can also be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .Physical And Chemical Properties Analysis
2,6-Difluoro-3-formylphenylboronic acid is a solid substance . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 349.2±52.0 °C at 760 mmHg . The compound has a molar refractivity of 38.5±0.4 cm3 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
The compound can be used as a substrate in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction and is widely used in organic chemistry for the synthesis of biaryl compounds.
Synthesis of Fluorinated Oligophenyls
2,6-Difluorophenylboronic acid can be used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls . These oligophenyls have applications in organic semiconductors.
Synthesis of Fluorodiazaborinines
Similar to other fluorophenylboronic acids, it’s plausible that 2,6-Difluoro-3-formylphenylboronic acid could be used to synthesize conjugated fluorodiazaborinines . These compounds can be used for the detection of explosives.
Research and Development
The compound is primarily used for research and development purposes . It’s not intended for medicinal, household, or other uses .
Mechanism of Action
Target of Action
The primary target of the compound 2,6-Difluoro-3-formylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 2,6-Difluoro-3-formylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 2,6-Difluoro-3-formylphenylboronic acid affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 2,6-Difluoro-3-formylphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including those used in organic semiconductors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-3-formylphenylboronic acid. For instance, the presence of other reactants and catalysts, temperature, and pH can affect the Suzuki–Miyaura cross-coupling reaction . .
properties
IUPAC Name |
(2,6-difluoro-3-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQAPMRINNTHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C=O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584652 | |
Record name | (2,6-Difluoro-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849062-09-5 | |
Record name | (2,6-Difluoro-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849062-09-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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